sodium;2-aminonaphthalene-1-sulfonate
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Overview
Description
PF-00477736 . It is a diazepinoindole derivative, specifically 8-amino-4,5-dihydro-6 H -[1,2]diazepino[4,5,6- cd ]indol-6-one, substituted at position 2 by a 1-methylpyrazol-4-yl group and in which the amino group at position 8 has undergone condensation with the carboxy group of (2 R )-2-cyclohexylglycine to give the corresponding carboxamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-00477736 involves multiple steps, starting from the appropriate indole derivative. The key steps include:
Formation of the Diazepinoindole Core: This involves cyclization reactions under specific conditions to form the diazepinoindole core.
Substitution Reactions: Introduction of the 1-methylpyrazol-4-yl group at position 2.
Condensation Reactions: The amino group at position 8 undergoes condensation with the carboxy group of (2 R )-2-cyclohexylglycine.
Industrial Production Methods
Industrial production of PF-00477736 would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for each step.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
PF-00477736 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazolyl and diazepinoindole moieties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
PF-00477736 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PF-00477736 involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The pathways involved include:
Receptor Binding: The compound binds to specific receptors, altering their signaling pathways.
Enzyme Inhibition: It inhibits the activity of certain enzymes, affecting metabolic processes.
Comparison with Similar Compounds
PF-00477736 can be compared with other diazepinoindole derivatives. Similar compounds include:
CID 2244 (aspirin): Known for its anti-inflammatory properties.
CID 5161 (salicylsalicylic acid): Used as an anti-inflammatory agent.
CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug.
CID 1548887 (sulindac): Another nonsteroidal anti-inflammatory drug.
PF-00477736 is unique due to its specific substitution pattern and the presence of the 1-methylpyrazol-4-yl group, which imparts distinct biological activities .
Properties
IUPAC Name |
sodium;2-aminonaphthalene-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S.Na/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKQWFQWHHSLDU-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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